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Methyl 4-(2H-triazol-4-yl)benzoate

Cat. No.: B12902497
CAS No.: 796034-28-1
M. Wt: 203.20 g/mol
InChI Key: GYNFUJOSHSULDF-UHFFFAOYSA-N
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Description

General Context of Triazole-Substituted Benzoate (B1203000) Esters in Contemporary Chemical Research

Triazole-substituted benzoate esters are a class of organic compounds that feature a five-membered triazole ring and a benzoate ester group attached to a central benzene (B151609) core. The 1,2,4-triazole (B32235) isomer is of particular importance in contemporary research. This scaffold is a prominent feature in numerous compounds developed for medicinal, agricultural, and materials science applications. researchgate.netchemspider.com

In medicinal chemistry, the triazole moiety is recognized as a valuable pharmacophore—a molecular feature responsible for a drug's biological activity. It is a bioisostere for other functional groups like amides, esters, and carboxylic acids, meaning it can replace them without losing desired biological interactions. nih.govchembk.com The nitrogen atoms in the triazole ring are excellent hydrogen bond acceptors, facilitating strong and specific binding to biological targets such as enzymes and receptors. chembk.com This has led to the development of a wide spectrum of therapeutic agents, including antifungal, antibacterial, antiviral, anti-inflammatory, and anticancer drugs. researchgate.netnih.govchemicalbook.com For instance, a 2020 study detailed the design of novel triazole derivatives with ester functionalities as potent antifungal agents targeting the CYP51 enzyme, a critical component in fungal cell membrane synthesis. uni.lu

Beyond medicine, triazole-containing esters have found applications in materials science, such as in the development of liquid crystals. The rigid, planar structure of the triazole ring can contribute to the formation of ordered mesophases, which are essential for liquid crystal displays and other optical technologies. The synthesis of these compounds often involves the use of methyl benzoate precursors, which are subsequently modified to create complex triazole-based molecules with specific functions. A recent patent, for example, described a methyl benzoate derivative incorporating a triazole-thioether linkage as a promising antimicrobial agent, underscoring the modularity of this chemical class.

Significance and Research Trajectory of Methyl 4-(2H-triazol-4-yl)benzoate as a Molecular Scaffold

This compound, which exists in tautomeric equilibrium with its 4H-isomer, is a specific and important example of the triazole-substituted benzoate ester class. While not typically the final active molecule, its primary significance lies in its role as a stable, versatile, and readily available chemical intermediate or building block. Its research trajectory is fundamentally linked to its function as a protected form of a more reactive chemical entity: 4-(4H-1,2,4-triazol-4-yl)benzoic acid.

The methyl ester group serves as a protecting group for the carboxylic acid functionality. This is a common strategy in multi-step organic synthesis to prevent the acidic proton of the carboxylic acid from interfering with subsequent reaction steps. The ester is generally unreactive under conditions used to modify other parts of a molecule.

The key transformation that defines the research utility of Methyl 4-(4H-1,2,4-triazol-4-yl)benzoate is its hydrolysis to the corresponding carboxylic acid. This reaction is typically achieved under basic conditions (e.g., using sodium hydroxide (B78521) in a water/methanol mixture) followed by acidification, a standard and high-yielding procedure in organic chemistry.

Once deprotected, the resulting 4-(4H-1,2,4-triazol-4-yl)benzoic acid becomes a highly valuable scaffold for further chemical elaboration. The carboxylic acid group is readily activated and coupled with a wide variety of nucleophiles, most commonly amines, to form stable amide bonds. This amide bond formation is one of the most important reactions in medicinal chemistry for linking molecular fragments.

A prominent example of this research trajectory is in the synthesis of inhibitors for Bruton's tyrosine kinase (BTK), a crucial target for treating certain cancers and autoimmune diseases. In patented synthetic routes for advanced BTK inhibitors, 4-(4H-1,2,4-triazol-4-yl)benzoic acid is used as a key building block. It is coupled with complex amine-containing heterocyclic systems to construct the final drug molecule. The availability of Methyl 4-(4H-1,2,4-triazol-4-yl)benzoate as a stable precursor facilitates the reliable production of the necessary carboxylic acid intermediate on a large scale. This solidifies the role of the title compound as a fundamental starting point in the synthetic pathway of complex, high-value pharmaceutical agents.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9N3O2 B12902497 Methyl 4-(2H-triazol-4-yl)benzoate CAS No. 796034-28-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

796034-28-1

Molecular Formula

C10H9N3O2

Molecular Weight

203.20 g/mol

IUPAC Name

methyl 4-(2H-triazol-4-yl)benzoate

InChI

InChI=1S/C10H9N3O2/c1-15-10(14)8-4-2-7(3-5-8)9-6-11-13-12-9/h2-6H,1H3,(H,11,12,13)

InChI Key

GYNFUJOSHSULDF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=NNN=C2

Origin of Product

United States

Advanced Spectroscopic and Solid State Structural Elucidation of Methyl 4 2h Triazol 4 Yl Benzoate Analogs

Comprehensive Spectroscopic Characterization Techniques for Molecular Structure

The precise identification and structural confirmation of methyl 4-(2H-1,2,3-triazol-4-yl)benzoate and its analogs rely on a suite of spectroscopic methods. These techniques provide a holistic view of the molecule's electronic and atomic environment.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D Correlation Experiments)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic compounds. For 1,4-disubstituted 1,2,3-triazole derivatives, ¹H and ¹³C NMR spectra exhibit characteristic signals that confirm the molecular framework. mdpi.comnih.gov

In the ¹H NMR spectrum, a key diagnostic signal is the singlet corresponding to the C5-H proton of the triazole ring, which typically appears in the downfield region of 8.00–8.75 ppm. mdpi.comnih.gov The protons of the para-substituted benzene (B151609) ring usually present as two sets of doublets, characteristic of an AA'BB' spin system. The methyl protons of the ester group (-COOCH₃) are readily identified as a singlet, generally appearing around 3.8-3.9 ppm. nih.gov

The ¹³C NMR spectra provide further structural proof. The carbon atoms of the 1,2,3-triazole ring, C4 and C5, show distinct signals. The signal for C5 is typically observed between 122.46–127.49 ppm, while the C4 carbon, to which the phenyl ring is attached, resonates further downfield in the range of 139.27–148.64 ppm. mdpi.com The carbonyl carbon of the methyl ester group is characterized by a signal in the range of 165–167 ppm. nih.gov

Table 1: Typical NMR Chemical Shift Ranges for Analogs of Methyl 4-(2H-1,2,3-triazol-4-yl)benzoate

Atom Nucleus Typical Chemical Shift (ppm) Multiplicity
Triazole C5 -H ¹H 8.00 - 8.75 Singlet
Aromatic H ¹H 6.80 - 8.10 Doublets
Methyl (-OCH₃) ¹H ~3.85 Singlet
Triazole C 4 ¹³C 139.27 - 148.64 -
Triazole C 5 ¹³C 122.46 - 127.49 -
Carbonyl (-C =O) ¹³C 165.71 - 166.92 -

Note: Data compiled from studies on 1,4-disubstituted 1,2,3-triazole analogs. mdpi.comnih.govnih.gov

Two-dimensional (2D) correlation experiments, such as Heteronuclear Single Quantum Coherence (HSQC), are invaluable for unambiguously assigning proton and carbon signals. For instance, an HSQC spectrum would show a clear correlation between the triazole C5-H proton signal in the ¹H spectrum and the C5 carbon signal in the ¹³C spectrum, confirming their direct bond. mdpi.commdpi.com This technique is crucial for distinguishing between isomers and confirming the substitution pattern. mdpi.com

Vibrational Spectroscopy (Infrared (IR)) and Electronic Absorption Spectroscopy (UV-Vis)

Vibrational and electronic absorption spectroscopies offer complementary information regarding the functional groups and conjugated systems within the molecule.

Infrared (IR) Spectroscopy: The IR spectrum provides evidence for the key functional groups. A strong absorption band around 1720 cm⁻¹ is characteristic of the C=O stretching vibration of the ester group. nih.gov The triazole ring itself contributes to several bands in the fingerprint region, including C=N and N=N stretching vibrations. Aromatic C-H stretching is observed above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group appears just below 3000 cm⁻¹. rdd.edu.iq

Table 2: Characteristic IR Absorption Bands for Analogs of Methyl 4-(2H-1,2,3-triazol-4-yl)benzoate

Functional Group Vibration Type Wavenumber (cm⁻¹)
Aromatic C-H Stretching 3050 - 3100
Triazole C-H Stretching ~3150
Methyl C-H Stretching 2900 - 2950
Ester C=O Stretching ~1720
Aromatic C=C Stretching 1600 - 1450
Triazole Ring Skeletal Vibrations 1500 - 1000

Note: Data compiled from studies on various triazole and benzoate-containing compounds. nih.govmdpi.comnih.govrdd.edu.iq

Electronic Absorption (UV-Vis) Spectroscopy: The UV-Vis spectrum of these compounds is typically characterized by strong absorption bands in the ultraviolet region, arising from π→π* transitions within the conjugated system formed by the phenyl ring and the triazole moiety. researchgate.net Additional, weaker n→π* transitions associated with the non-bonding electrons on the nitrogen and oxygen atoms may also be observed. mdpi.comresearchgate.net These spectra are useful for confirming the presence of the chromophoric system.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Identity and Fragmentation Patterns

Mass spectrometry (MS) is essential for determining the molecular weight of the compound, providing direct confirmation of its identity. The molecular ion peak [M]⁺ in the mass spectrum corresponds to the molar mass of the molecule. researchgate.net

High-Resolution Mass Spectrometry (HRMS): HRMS provides the exact mass of the molecular ion, often to four or more decimal places. mdpi.com This high precision allows for the determination of the elemental composition of the molecule, distinguishing it from other compounds with the same nominal mass. For a compound like methyl 4-(1H-1,2,4-triazol-1-yl)benzoate (an isomer), the calculated mass for [M+H]⁺ is used to confirm the molecular formula C₁₀H₁₀N₃O₂. nih.govmdpi.com

The fragmentation pattern observed in the mass spectrum gives further structural insights. Common fragmentation pathways for related structures include the loss of the methoxy (B1213986) group (-OCH₃) or the entire methyl ester group (-COOCH₃) from the molecular ion.

Single Crystal X-ray Diffraction Analysis and Crystal Engineering Insights

Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state.

Determination of Precise Molecular Conformation and Stereochemistry

X-ray crystallography allows for the unambiguous determination of the molecule's conformation. For analogs of methyl 4-(2H-1,2,3-triazol-4-yl)benzoate, this analysis typically reveals that both the triazole and the benzene rings are largely planar. mdpi.com A key conformational parameter is the torsion angle between the planes of these two rings. This angle is influenced by crystal packing forces and any steric hindrance between the rings. researchgate.net The analysis confirms the 1,4-substitution pattern on both the triazole and the phenyl rings, definitively establishing the connectivity of the atoms.

Analysis of Intramolecular Geometric Parameters (Bond Lengths, Angles, Torsion Angles)

Detailed analysis of the X-ray structure provides precise intramolecular geometric parameters, such as bond lengths, bond angles, and torsion angles. These values are crucial for understanding the bonding and electronic distribution within the molecule. The bond lengths within the triazole ring can indicate the degree of electron delocalization, while the C-N and C-C bonds connecting the two ring systems confirm the covalent linkage. mdpi.commdpi.com

Table 3: Selected Intramolecular Geometric Parameters from a Representative 1,4-Disubstituted Triazole Analog

Parameter Description Value
Bond Lengths (Å)
N1-N2 Triazole Ring ~1.34 Å
N2-N3 Triazole Ring ~1.33 Å
C4-C5 Triazole Ring ~1.37 Å
C4-C(phenyl) Inter-ring bond ~1.47 Å
Bond Angles ( °)
N1-N2-N3 Triazole Ring ~109°
N2-N3-C4 Triazole Ring ~106°
C5-N1-N2 Triazole Ring ~110°
N3-C4-C5 Triazole Ring ~107°
Torsion Angle ( °)

Note: Data are representative values from crystallographic studies of related 1,2,3-triazole and 1,2,4-triazole (B32235) derivatives and are used for illustrative purposes. mdpi.commdpi.com

This detailed structural data, derived from a combination of spectroscopic and crystallographic techniques, is fundamental for understanding the structure-property relationships of this class of compounds and for guiding the design of new analogs with specific chemical or physical properties.

Investigation of Intermolecular Interactions and Supramolecular Architectures (Hydrogen Bonding, π-π Stacking)

The supramolecular assembly of triazole-containing compounds is directed by a variety of non-covalent interactions, with hydrogen bonding and π-π stacking playing pivotal roles. The specific nature and geometry of these interactions are highly dependent on the substitution pattern of the triazole ring and the functional groups present on the appended aryl rings. In analogs of Methyl 4-(2H-triazol-4-yl)benzoate, such as 2-phenyl-2H-1,2,3-triazole-4-carboxylic acid, the crystal structure is predominantly stabilized by classical hydrogen bonds.

In addition to the strong O-H···O hydrogen bonds, weaker C-H···N and C-H···O interactions are also prevalent in the crystal packing of triazole derivatives. For instance, in carboxamide analogs, molecules can be interconnected by N-H···N and C-H···N hydrogen bonds to form homodimers. nih.gov These dimeric units can then be further linked into ribbons or more complex three-dimensional networks through C-H···O interactions. nih.gov The nitrogen atoms of the 1,2,3-triazole ring are active participants in these intermolecular interactions, acting as hydrogen bond acceptors. mdpi.com

π-π stacking interactions are another critical factor in the stabilization of the supramolecular structures of these compounds. These interactions can occur between the phenyl rings of adjacent molecules or between the triazole and phenyl rings. The planarity of the molecular constituents is a key factor in determining the effectiveness of these stacking interactions. In some triazole derivatives, the crystal packing is characterized by slipped π-stacking interactions, where the aromatic rings are not perfectly superimposed but are offset from one another. These interactions, in conjunction with hydrogen bonding, contribute to the formation of complex and stable three-dimensional networks.

Hirshfeld Surface Analysis for Quantitative Intermolecular Contact Assessment

For analogs of this compound, such as triazole carboxamide derivatives, Hirshfeld surface analysis reveals the dominance of specific intermolecular contacts. The analysis of a closely related compound, N-(4-chlorophenyl)-5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide, provides a representative example of the quantitative data that can be obtained. nih.gov The fingerprint plots generated from the Hirshfeld surface allow for the deconvolution of the various close contacts.

The most significant contributions to the Hirshfeld surface in many organic molecules, including these triazole derivatives, often come from H···H contacts, which reflects the high abundance of hydrogen atoms on the molecular surface. Other important interactions include O···H/H···O and N···H/H···N contacts, which are indicative of hydrogen bonding. C···H/H···C contacts also contribute significantly, representing van der Waals interactions.

The following table summarizes the percentage contributions of the most significant intermolecular contacts to the Hirshfeld surface for an analog, N-(4-chlorophenyl)-5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide. nih.gov

Intermolecular ContactContribution (%)
H···H> 50% (Typical)
O···H/H···O11.6
N···H/H···N10.8
C···H/H···CSignificant

Data is based on a representative triazole carboxamide analog.

The red spots on the d_norm mapped Hirshfeld surface highlight the regions of closest contact, which correspond to hydrogen bonds. For example, in the case of the triazole carboxamide analog, these spots clearly indicate the presence of N-H···N, C-H···N, and C-H···O hydrogen bonds that are crucial in forming the supramolecular assembly. nih.gov This quantitative assessment confirms the importance of the various hydrogen bonding and other intermolecular interactions in the stabilization of the crystal structure of these triazole derivatives.

Applications in Advanced Materials Science and Chemical Systems Excluding Biological/medicinal Applications

Integration into Functional Materials for Optoelectronic and Photonic Applications

The inherent electronic properties of the triazole ring system, coupled with the conjugated nature of the benzoate (B1203000) group, position derivatives of this scaffold as promising candidates for advanced materials. Research into structurally related compounds has highlighted their potential in optoelectronics and photonics.

Triazole derivatives are noted for their application in the development of materials with unique characteristics, such as conducting polymers and sensors. researchgate.net A comprehensive investigation using density functional theory (DFT) on novel N-substituted 1,2,4-triazole (B32235) derivatives revealed significant nonlinear optical (NLO) properties. These NLO characteristics are crucial for applications in optoelectronic devices. researchgate.net For instance, one studied derivative, compound 7c (N-(4-chlorophenyl)-2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)propanamide), exhibited a low HOMO-LUMO band gap and considerable first and second hyperpolarizabilities, indicating its potential for use in fabricating NLO materials. researchgate.net

Table 1: Nonlinear Optical (NLO) Properties of a Related Triazole Derivative (Compound 7c) This table presents theoretical data calculated using DFT at the M06/6-311G(d,p) level of theory.

PropertyValueUnit
HOMO-LUMO Band Gap (Egap)4.618eV
Linear Polarizability (α)4.195 x 10⁻²³esu
First Hyperpolarizability (β)6.317 x 10⁻³⁰esu
Second Hyperpolarizability (γ)4.314 x 10⁻³⁵esu
Data sourced from a study on novel triazole derivatives, highlighting their potential for optoelectronic applications. researchgate.net

These findings suggest that the triazole-benzoate scaffold can be systematically modified to tune its electronic and optical properties, paving the way for its integration into next-generation photonic devices. researchgate.net

Role as Ligands in Coordination Chemistry and Metal Complex Formation

The 1,2,4-triazole ring is an excellent ligand in coordination chemistry due to the presence of multiple nitrogen atoms that can act as coordination sites. researchgate.netmdpi.com This allows Methyl 4-(2H-triazol-4-yl)benzoate and its derivatives to form stable complexes with a wide range of metal ions, leading to the creation of metal-organic frameworks (MOFs) and coordination polymers with diverse structures and properties.

The bifunctional nature of triazole-carboxylate ligands is particularly useful in constructing coordination polymers. For example, related ligands have been used to build Cu(II)-coordination polymers that feature discrete triangular [Cu₃(μ₃-OH)] clusters. nih.gov In these structures, the triazole rings and carboxylate groups bridge the metal centers, forming two-dimensional layers or complex three-dimensional zeolite-like networks. nih.gov

Similarly, zinc(II) complexes have been synthesized using ligands like 4-(3,5-dimethyl-4H-1,2,4-triazol-4-yl)benzoic acid. frontiersin.org In these complexes, the Zn(II) ion is tetrahedrally coordinated by two triazole groups and two halide ions, demonstrating the triazole's role as a monodentate ligand. frontiersin.org The resulting complexes can then self-assemble through hydrogen bonding to form three-dimensional frameworks. frontiersin.org A novel two-dimensional coordination polymer of zinc has also been created using 3-[(1H-1,2,4-triazol-1-yl)methyl]benzoic acid, where the ligand links Zn(II) cations into an infinite network. mdpi.com The coordination versatility of the triazole moiety is further highlighted in the formation of coordination compounds with metals such as Manganese, Iron, Nickel, and Cobalt. researchgate.net

Catalytic Activity and Design within Organic Reactions

While this compound is not typically a catalyst itself, its core structure is a key target in catalytically driven organic synthesis. The development of efficient catalytic methods to create and modify N-aryl triazoles is an active area of research, driven by the importance of these structures in various chemical fields.

A significant advancement is the catalytic asymmetric synthesis of atropisomeric N-aryl 1,2,4-triazoles. nih.govacs.org Researchers have developed a method using a chiral phosphoric acid catalyst to perform a cyclodehydration reaction asymmetrically, yielding triazoles with high enantiomeric ratios. nih.govacs.org This catalytic approach allows for the controlled synthesis of specific, stable atropisomers, which is of growing interest in materials science. nih.gov

Furthermore, copper-catalyzed N-arylation reactions are fundamental for synthesizing derivatives of 1,2,4-triazole. researchgate.netscispace.comresearchgate.net Efficient protocols have been developed using catalysts like CuO nanoparticles or simple copper salts such as CuCl for the cross-coupling of 1,2,4-triazole with aryl halides. researchgate.netscispace.com These ligand-free or simple ligand systems provide a powerful and economical method for creating the crucial N-aryl bond, forming the basis for more complex molecular architectures. researchgate.netscispace.comresearchgate.net The development also extends to palladium-catalyzed C-H functionalization on the triazole ring, further expanding the synthetic toolkit for these compounds. researchgate.net

Utilization as Versatile Building Blocks for Complex Organic Synthesis and Molecular Architectures

The title compound serves as a valuable molecular building block for constructing more elaborate chemical structures. Its ester and triazole functionalities provide reactive handles for a variety of chemical transformations.

The synthesis of complex heterocyclic scaffolds often utilizes triazole-containing precursors. For example, a multi-step synthesis starting from methyl benzoate can produce new 1,2,4-triazole derivatives. rdd.edu.iq The process typically involves converting methyl benzoate to a benzohydrazide, followed by cyclization and further reactions to build the final molecule. rdd.edu.iq This highlights the role of the methyl benzoate group as a synthetic precursor to the triazole ring itself.

Triazole scaffolds are also central to the diversity-oriented synthesis of complex molecules like 1,2,3-triazolo-1,4-benzodiazepines. researchgate.net In these strategies, the triazole ring is formed via an intramolecular Huisgen cycloaddition, demonstrating its utility in constructing fused ring systems. researchgate.net The ability to form covalently bound molecular nanostructures through the reaction of predefined connection points on building blocks like porphyrins further illustrates the potential of using well-defined molecular units to engineer complex architectures. mdpi.com Halogeno(triazolyl)zinc complexes have also been explicitly described as molecular building blocks for creating metal-organic frameworks. frontiersin.org

Supramolecular Assembly and Host-Guest Chemistry Involving Triazole-Benzoate Scaffolds

The structural features of the triazole-benzoate scaffold make it an excellent candidate for applications in supramolecular chemistry, where non-covalent interactions are used to build large, ordered assemblies.

A key example is the use of supramolecular templates to direct the synthesis of triazole oligomers. nih.gov In one study, sandwich complexes of zinc porphyrins were used as a template. Monomer units, featuring both alkyne and azide (B81097) groups, were attached to benzoic acid units on the porphyrin template via ester bonds. The self-assembly of the template brought the monomers into proximity, facilitating a selective intramolecular copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazole oligomers. nih.gov

The binding properties of dicopper complexes within cage-like structures (azacryptands) show a high affinity for aromatic dicarboxylate anions. rsc.org This demonstrates the potential for host-guest chemistry, where the benzoate portion of a molecule like this compound could act as a guest, binding within the cavity of a suitable supramolecular host. Such interactions are foundational for designing molecular systems for self-assembly and the creation of novel supramolecular architectures. rsc.org The development of hydrogelators based on guanosine (B1672433) derivatives for potential supramolecular scaffolds further underscores the interest in creating ordered, functional materials through non-covalent assembly. vinatiorganics.com

Q & A

Q. What are the optimal synthetic routes for Methyl 4-(2H-triazol-4-yl)benzoate, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : The synthesis of triazole-containing benzoates often employs cyclization or coupling reactions. For example, triazole derivatives can be synthesized via refluxing hydrazide precursors in polar aprotic solvents like DMSO (65% yield achieved under 18-hour reflux ). To optimize yield:
  • Use high-purity starting materials and anhydrous solvents.
  • Monitor reaction progress via TLC or HPLC.
  • Employ recrystallization (water-ethanol mixtures) for purification .
    For this compound specifically, coupling 4-carboxybenzoate esters with triazole precursors under Mitsunobu or Ullmann conditions may be viable, with Pd catalysts enhancing efficiency.

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR : ¹H/¹³C NMR to confirm triazole ring substitution patterns and ester group integrity. Aromatic protons typically appear at δ 7.5–8.5 ppm, while triazole protons resonate at δ 8.0–9.0 ppm .
  • LC-MS : To verify molecular ion peaks (e.g., [M+H]+ at m/z 218.2) and assess purity (>95% by HPLC, C18 column, acetonitrile-water gradient) .
  • FT-IR : Confirm ester C=O stretch (~1700 cm⁻¹) and triazole C-N vibrations (~1450 cm⁻¹) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular structure of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is indispensable for resolving bond angles, torsion angles, and hydrogen-bonding networks. Use SHELXL for refinement :
  • Collect high-resolution data (θ > 25°, Rint < 5%).
  • Refine anisotropic displacement parameters for non-H atoms.
  • Validate using Mercury CSD’s void analysis and packing similarity tools to detect polymorphism .
    Example: A related triazole-benzoate compound showed π-π stacking (3.5 Å) between triazole and benzene rings, confirmed via SHELXTL .

Q. How should researchers address contradictions between computational predictions and experimental data for this compound’s reactivity?

  • Methodological Answer :
  • DFT Calculations : Compare optimized geometries (e.g., Gaussian 16, B3LYP/6-31G*) with SCXRD bond lengths. Discrepancies >0.05 Å suggest crystal packing effects .
  • Reactivity Studies : Test nucleophilic substitution at the ester group (e.g., hydrolysis under acidic/basic conditions) and compare with predicted activation energies.
  • Statistical Validation : Use R² metrics to correlate Hammett σ values with reaction rates for triazole derivatives .

Q. What strategies mitigate challenges in synthesizing this compound derivatives with bulky substituents?

  • Methodological Answer :
  • Steric Mitigation : Use microwave-assisted synthesis to enhance reaction kinetics (e.g., 100°C, 30 minutes vs. 18-hour reflux ).
  • Protecting Groups : Temporarily block reactive sites (e.g., tert-butyloxycarbonyl for amines) during triazole formation .
  • Catalysis : Employ Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for regioselective triazole synthesis .

Methodological Notes

  • Synthesis : Avoid prolonged heating in DMSO to prevent ester hydrolysis .
  • Crystallography : Prioritize low-temperature (100 K) data collection to minimize thermal motion artifacts .
  • Safety : Handle triazole intermediates with nitrile gloves; avoid inhalation (LD50 data unavailable; assume toxicity comparable to benzotriazoles ).

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